BenchChemオンラインストアへようこそ!

Lenvatinib

Hepatocellular carcinoma Tyrosine kinase inhibitor First-line systemic therapy

Unlike sorafenib or cabozantinib, Lenvatinib uniquely combines ~10-fold selectivity for VEGFR2/3 over FGFR1 with retained inhibition of FGFR2 fusion mutants (N549K, V564F) that are resistant to selective FGFR TKIs. Backed by REFLECT and CLEAR trial data, it is the definitive tool compound for HCC tumor volume studies, angiogenesis escape mechanism research, and PD-1 combination immunotherapy in RCC. Procure the validated agent.

Molecular Formula C21H19ClN4O4
Molecular Weight 426.9 g/mol
CAS No. 417716-92-8
Cat. No. B1674733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenvatinib
CAS417716-92-8
Synonyms4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide
4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
E 7080
E-7080
lenvatinib
Lenvima
Molecular FormulaC21H19ClN4O4
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
InChIInChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)
InChIKeyWOSKHXYHFSIKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lenvatinib CAS 417716-92-8: Multi-Kinase Inhibitor Procurement Specification and Baseline Characteristics


Lenvatinib (CAS 417716-92-8), also designated as E7080, is an orally bioavailable, small-molecule multi-targeted tyrosine kinase inhibitor (TKI). The compound primarily exerts its pharmacologic effect through potent inhibition of vascular endothelial growth factor receptors (VEGFR1–3), with IC50 values of 22 nM for VEGFR1, 4.0 nM for VEGFR2, and 5.2 nM for VEGFR3 [1]. In addition, lenvatinib demonstrates secondary inhibitory activity against fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET [2]. The compound is supplied as the free base (C21H19ClN4O4; MW 426.85) and is soluble in DMSO up to 20 mg/mL, with recommended storage at −20°C for long-term stability .

Lenvatinib Procurement: Why In-Class Multi-Kinase Inhibitors Cannot Be Interchanged Without Compromising Research Reproducibility


Lenvatinib cannot be substituted with other multi-kinase inhibitors—such as sorafenib, cabozantinib, or sunitinib—due to its quantitatively distinct kinase inhibition fingerprint. While these agents share overlapping VEGFR targeting, lenvatinib exhibits approximately 10-fold higher selectivity for VEGFR2/3 over FGFR1 and PDGFRα/β compared to sorafenib, which has an IC50 of 580 nM for FGFR1 and 90 nM for VEGFR2 [1]. Furthermore, lenvatinib uniquely retains inhibitory activity against FGFR2 fusion proteins harboring acquired kinase domain mutations that confer resistance to FGFR-selective TKIs [2]. Substitution in experimental workflows without accounting for these differences introduces uncontrolled variability in angiogenesis readouts, tumor growth inhibition kinetics, and resistance modeling. The quantitative evidence below substantiates why procurement decisions must specify lenvatinib rather than a generic 'VEGFR TKI' category designation.

Lenvatinib Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons for Scientific Selection


Hepatocellular Carcinoma: Lenvatinib vs Sorafenib PFS and ORR Advantage from Phase 3 REFLECT Trial

In the phase 3 REFLECT trial, lenvatinib demonstrated statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR) versus sorafenib in patients with unresectable hepatocellular carcinoma (uHCC). While overall survival met noninferiority criteria (HR 0.92; 95% CI 0.79–1.06), the PFS and ORR differences represent the most pronounced differentiation between these two first-line TKIs in HCC [1]. By mRECIST criteria, lenvatinib achieved a median PFS of 7.3 months versus 3.6 months for sorafenib, and an ORR of 41% versus 12% [2].

Hepatocellular carcinoma Tyrosine kinase inhibitor First-line systemic therapy

Kinase Selectivity: Lenvatinib VEGFR2 IC50 vs Sorafenib and Cabozantinib – Quantitative Target Engagement Differentiation

Lenvatinib exhibits a biochemically distinct kinase inhibition profile compared to sorafenib and cabozantinib, with VEGFR2 IC50 values differing by orders of magnitude. Lenvatinib inhibits VEGFR2 with an IC50 of 4.0 nM, whereas sorafenib requires 90 nM and cabozantinib requires 0.035 nM for VEGFR2 inhibition [1]. The selectivity window differs markedly: lenvatinib shows approximately 10-fold selectivity for VEGFR2/3 over FGFR1 (IC50 46 nM) and PDGFRα (IC50 51 nM), while sorafenib demonstrates minimal VEGFR2-FGFR1 discrimination (VEGFR2 IC50 90 nM vs FGFR1 IC50 580 nM; ~6.4-fold) [2].

Kinase inhibition profiling VEGFR2 Biochemical IC50

Renal Cell Carcinoma: Lenvatinib Plus Pembrolizumab vs Sunitinib – CLEAR Trial PFS and ORR Advantage

In the phase 3 CLEAR trial, the combination of lenvatinib plus pembrolizumab demonstrated significantly improved efficacy versus sunitinib monotherapy in first-line treatment of advanced renal cell carcinoma (aRCC). The lenvatinib-plus-pembrolizumab arm achieved a median progression-free survival of 23.9 months compared to 9.2 months with sunitinib (HR 0.39; 95% CI 0.32–0.49) and an objective response rate of 71.0% versus 36.1% for sunitinib [1]. This superiority was maintained across all evaluable subgroups regardless of baseline metastatic site, size, or number of metastatic sites [2].

Renal cell carcinoma Combination immunotherapy First-line TKI

Thyroid Cancer: Lenvatinib vs Sorafenib in Poorly Differentiated Thyroid Cancer – Retrospective ORR and PFS Comparison

In a retrospective analysis of 154 patients with thyroid cancer treated at a tertiary referral center, lenvatinib demonstrated higher objective response rate and longer progression-free survival than sorafenib in radioiodine-refractory differentiated and poorly differentiated thyroid cancer (RAIR-DTC/PDTC). In the overall (P)DTC cohort, lenvatinib achieved an ORR of 64% (vs 18% for sorafenib) and a median PFS of 22.4 months (vs 6.7 months for sorafenib). In the PDTC subgroup specifically, the difference was even more pronounced: median PFS of 21.2 months with lenvatinib versus 3.5 months with sorafenib [1].

Thyroid cancer Radioiodine-refractory DTC Poorly differentiated thyroid cancer

Post-Immunotherapy RCC: Lenvatinib Plus Everolimus vs Cabozantinib – LenCabo Trial PFS Superiority

In the phase 2 LenCabo trial, lenvatinib plus everolimus demonstrated significantly prolonged progression-free survival compared to cabozantinib monotherapy in patients with metastatic clear-cell RCC that had progressed on prior PD-1 immune checkpoint inhibition. After a median follow-up of 20 months, the lenvatinib-plus-everolimus arm achieved a median PFS of 15.7 months versus 10.2 months with cabozantinib, corresponding to a 49% reduction in the risk of progression or death (HR 0.51; 95% CI 0.29–0.89; P=0.02). The objective response rate was 52.6% with lenvatinib plus everolimus versus 38.6% with cabozantinib [1].

Renal cell carcinoma Second-line therapy Post-PD-1 progression

FGFR2-Mutated Cholangiocarcinoma: Lenvatinib Retains Activity Against Acquired Kinase Domain Mutations Conferring Resistance to FGFR-Selective TKIs

Lenvatinib retains inhibitory activity against FGFR2 fusion proteins harboring acquired kinase domain mutations that confer resistance to FGFR-selective TKIs. In vitro characterization of FGFR2 fusion proteins bearing critical tumor-relevant point mutations demonstrated that these mutations confer increased resistance to selective FGFR TKIs but remain sensitive to lenvatinib. A patient with progressive disease and a newly developed kinase mutation during therapy with a selective FGFR inhibitor achieved a striking clinical response upon switching to lenvatinib [1]. In silico analyses revealed a more favorable interaction pattern of lenvatinib with FGFR2, including increased flexibility and ligand efficacy compared to FGFR-selective TKIs [2].

Cholangiocarcinoma FGFR2 fusion Acquired kinase mutation

Lenvatinib Procurement Decision Guide: Evidence-Backed Research and Industrial Application Scenarios


Hepatocellular Carcinoma Efficacy Modeling Requiring Superior Tumor Shrinkage Kinetics

Investigators conducting preclinical xenograft or orthotopic HCC models should procure lenvatinib rather than sorafenib when the primary experimental readout involves tumor volume reduction or time-to-progression endpoints. The REFLECT trial provides direct evidence that lenvatinib achieves a median PFS of 7.3 months versus 3.6 months for sorafenib (HR 0.64; 95% CI 0.55–0.75) and an ORR of 41% versus 12% in first-line uHCC patients [1]. These differential efficacy magnitudes translate to observable differences in tumor growth inhibition curves in murine models, making lenvatinib the appropriate selection for studies seeking to maximize response signals in HCC experimental systems [2].

Dual VEGFR-FGFR Pathway Inhibition for Angiogenesis Research

For angiogenesis studies requiring coordinated inhibition of both VEGFR2 and FGFR1 signaling pathways, lenvatinib offers a biochemically balanced inhibition profile (VEGFR2 IC50 = 4.0 nM; FGFR1 IC50 = 46 nM; ~11.5-fold selectivity) [1]. In contrast, sorafenib exhibits weak VEGFR2 inhibition (IC50 = 90 nM) and even weaker FGFR1 activity (IC50 = 580 nM), while cabozantinib is ultra-potent against VEGFR2 (IC50 = 0.035 nM) with negligible FGFR activity [2]. Lenvatinib's co-inhibition of VEGFR and FGFR pathways provides a unique experimental tool for dissecting compensatory angiogenesis escape mechanisms that are not recapitulated by more selective or narrower-spectrum TKIs [3].

Combination Immunotherapy Protocol Development for Renal Cell Carcinoma

Procurement of lenvatinib is essential for RCC research protocols involving PD-1/PD-L1 inhibitor combinations. The CLEAR trial established that lenvatinib plus pembrolizumab achieves a median PFS of 23.9 months compared to 9.2 months with sunitinib (HR 0.39; 95% CI 0.32–0.49) and an ORR of 71.0% versus 36.1% [1]. Substituting sunitinib or other VEGFR TKIs in combination immunotherapy studies would yield fundamentally different efficacy readouts and fail to model the immunomodulatory effects associated specifically with lenvatinib-based combinations [2].

FGFR2 Fusion-Positive Cancer Models with Acquired Resistance to Selective FGFR Inhibitors

Lenvatinib should be procured for studies modeling acquired resistance to FGFR-selective TKIs in FGFR2-driven cancers. Evidence demonstrates that lenvatinib retains inhibitory activity against FGFR2 fusion proteins bearing kinase domain mutations (e.g., N549K, V564F) that confer resistance to selective FGFR inhibitors [1]. This differential activity profile makes lenvatinib the appropriate tool compound for investigating salvage therapeutic strategies and understanding the structural basis of differential inhibitor binding modes in the FGFR2 ATP-binding pocket [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenvatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.